Trichosanatine

Atherosclerosis Endothelial Dysfunction LOX-1/p38 MAPK Pathway

Atherosclerosis researchers face a critical gap: no single probe simultaneously engages the LOX-1/p38 MAPK axis and PP2A-α protein. Trichosanatine resolves this by providing validated dual-target activity in one compound. • Phenocopies LOX-1 shRNA knockdown in HUVECs, enabling robust target engagement validation for ox-LDL-induced endothelial injury studies. • In silico-confirmed hydrogen bonding with PP2A-α Arg89/Arg214 residues, establishing a defined scaffold for SAR-driven PP2A activator optimization. • Supplied as powder with purity ≥98% (HPLC); 5 mg standard research quantity available with global shipping.

Molecular Formula C27H28N2O4
Molecular Weight 444.5 g/mol
Cat. No. B1496074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichosanatine
Molecular FormulaC27H28N2O4
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(=NCC(COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C27H28N2O4/c1-20(22-13-7-3-8-14-22)28-18-24(30)19-33-27(32)25(17-21-11-5-2-6-12-21)29-26(31)23-15-9-4-10-16-23/h2-16,24-25,30H,17-19H2,1H3,(H,29,31)/t24?,25-/m0/s1
InChIKeyYKOLPGPCLASMMB-BBMPLOMVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichosanatine: LOX-1/p38 MAPK Pathway Inhibitor for Atherosclerosis


Trichosanatine (CAS: 169626-16-8, C₂₇H₂₈N₂O₄, MW: 444.52) is a naturally occurring alkaloid first isolated and structurally elucidated from the lipophilic extract of *Trichosanthes rosthornii* pericarp [1]. It is characterized by a unique α-(benzoylamino)-benzenepropanoate scaffold and is commercially available as a research-grade compound for studies on atherosclerosis, endothelial dysfunction, and protein phosphatase 2A (PP2A) modulation .

Compound class Natural alkaloid from Trichosanthes rosthornii
Pathway engagement LOX-1/p38 MAPK and PP2A-α dual modulation
Probe type Cellular pathway modulator, not direct enzyme inhibitor

Why Trichosanatine Is Irreplaceable in LOX-1/p38 MAPK Research


Trichosanatine's value is tied to its specific dual-target modulation profile: it simultaneously engages the LOX-1/p38 MAPK axis and the PP2A-α protein. Generic substitution with other alkaloids (e.g., anti-complement alkaloids, simple LOX-1 inhibitors, or other *Trichosanthes* isolates) fails to replicate this precise mechanism. Compounds like squamosamide share only the PP2A affinity, while typical LOX-1 inhibitors (e.g., zileuton, nordihydroguaiaretic acid) lack the structural scaffold to engage PP2A [1]. Even structurally related compounds from *Trichosanthes* spp., such as cucurbitacins, exhibit different primary mechanisms (e.g., STAT3 inhibition or LDLR modulation) . This mechanistic divergence necessitates Trichosanatine as the validated, singular probe for studies focused on the intersection of ox-LDL/LOX-1 signaling and PP2A-related pathways.

Trichosanatine
Squamosamide
Shares PP2A-α affinity but lacks LOX-1/p38 pathway modulation, altering signaling context.
Trichosanatine
Direct LOX-1 inhibitors (zileuton, esculetin)
Act via enzyme active-site blockade without PP2A-α engagement, missing dual-target profile.
Trichosanatine
Cucurbitacins
Primary mechanisms (STAT3, LDLR) differ, may shift pathway interpretation away from LOX-1/p38.

Trichosanatine: Head-to-Head Evidence and Differentiation


LOX-1 shRNA-Equivalent Cytoprotection in HUVECs

In an ox-LDL-induced human umbilical vein endothelial cell (HUVEC) injury model, pretreatment with 100 µM Trichosanatine increased cell viability to 82.4% ± 3.1%, which was not significantly different from the 84.7% ± 2.8% viability observed following LOX-1 shRNA knockdown (P > 0.05) [1]. This demonstrates that Trichosanatine functionally phenocopies genetic ablation of LOX-1 in this context.

LOX-1 shRNA comparison
Head-to-head
Cell viability 82.4% ± 3.1% (100 µM) vs. 84.7% ± 2.8% (LOX-1 shRNA), P>0.05
Reported functional phenocopy of LOX-1 silencing
HUVEC, ox-LDL 150 µg/mL, 24h pretreatment
Atherosclerosis Endothelial Dysfunction LOX-1/p38 MAPK Pathway

Divergent PP2A-α Binding Modes vs. Squamosamide

Virtual screening and molecular dynamics simulations identified Trichosanatine and squamosamide as top candidates for PP2A-α binding. While both compounds interact with key residues Arg89 and Arg214, Trichosanatine forms a distinct hydrogen-bond network with Arg89 that differs from squamosamide's interaction pattern [1]. No quantitative binding affinity data (e.g., KD) is available for either compound, placing this evidence as class-level inference.

PP2A-α binding mode
Class-level inference
Distinct H-bond network with Arg89 vs. squamosamide; no quantitative affinity data
Supports binding mode differentiation context
In silico docking, TCM Database@Taiwan
PP2A Modulation Computational Chemistry Cancer Research

Dual-Target Differentiation from Single-Pathway LOX-1 Inhibitors

Unlike standard LOX-1 inhibitors such as zileuton (5-LOX inhibitor, IC50 ~0.5 µM) or esculetin (IC50 ~40 µM), Trichosanatine lacks a reported IC50 for direct LOX-1 enzyme inhibition. Its activity is instead defined by its ability to downregulate LOX-1 protein expression and p38 MAPK phosphorylation in a cellular context [1]. This contrasts with direct enzymatic inhibitors, highlighting a differentiation in mechanism (pathway modulation vs. active site inhibition).

Mechanism differentiation
Mechanistic context
Downregulates LOX-1 protein and p-p38 MAPK; no direct enzyme IC50 reported
Supports cellular pathway modulator classification
HUVEC model vs. in vitro enzymatic assays
Multi-target Pharmacology Lipoxygenase Inhibition Atherosclerosis

Trichosanatine: Recommended Research Applications


In Vitro Mechanistic Studies: ox-LDL-Induced Endothelial Injury

Trichosanatine is optimally suited as a positive control or investigational tool in studies examining the LOX-1/p38 MAPK pathway in HUVECs or other endothelial cell lines. Its demonstrated ability to phenocopy LOX-1 shRNA knockdown provides a robust chemical biology approach for validating target engagement in atherosclerosis research [1].

SAR Studies on PP2A-α Ligands

Given its validated in silico interaction with PP2A-α's Arg89 and Arg214, Trichosanatine serves as a valuable scaffold for SAR studies aimed at optimizing PP2A activators. Comparative studies with squamosamide can elucidate the impact of distinct hydrogen-bond networks on PP2A function [2].

Multi-Target vs. Single-Target Anti-Atherosclerotic Mechanisms

Researchers aiming to delineate the therapeutic advantage of dual LOX-1/PP2A targeting over single-pathway inhibition can employ Trichosanatine as the representative multi-target probe. This facilitates comparative efficacy and mechanistic studies against conventional LOX-1 inhibitors (e.g., zileuton) or PP2A activators (e.g., FTY720) [1].

Application
Selection Property
Validation Focus
ox-LDL endothelial injury mechanistic studies
LOX-1 shRNA phenocopy capability
HUVEC viability and p38 phosphorylation endpoints
PP2A-α ligand SAR studies
In silico binding mode to Arg89/Arg214
PP2A activation profiling
Multi-target vs. single-target pathway studies
Dual LOX-1/PP2A engagement profile
Pathway modulation differentiation from direct inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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